6-Hydrazinylpyridin-2-amine
Description
Significance of Hydrazinylpyridines and Aminopyridines in Chemical Synthesis
Hydrazinylpyridines and aminopyridines are esteemed as pivotal intermediates in the synthesis of a wide range of heterocyclic systems. The amino group in aminopyridines can act as a potent nucleophile, participating in various coupling reactions and serving as a precursor for the formation of fused ring systems. The reactivity of the pyridine (B92270) nitrogen further influences the molecule's electronic properties and its ability to coordinate with metal ions.
Hydrazinylpyridines, in particular, are highly valued for their ability to undergo condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to generate a variety of heterocyclic rings such as pyrazoles, triazoles, and pyridazines. The presence of both a hydrazinyl and an amino group on the same pyridine core, as in 6-Hydrazinylpyridin-2-amine, offers a rich tapestry of synthetic possibilities, allowing for sequential and regioselective reactions.
Strategic Position of this compound as a Versatile Synthetic Intermediate and Scaffold
The specific arrangement of the hydrazinyl and amino groups at the 2 and 6 positions of the pyridine ring in this compound endows it with a unique reactivity profile. This strategic positioning allows the molecule to act as a versatile scaffold, upon which complex molecular frameworks can be constructed. The differential reactivity of the two nitrogen-containing substituents can be exploited to achieve selective transformations, leading to the synthesis of highly functionalized pyridine derivatives.
For instance, the more nucleophilic hydrazinyl group can be selectively reacted with an electrophile, leaving the amino group available for subsequent modification. This orthogonality in reactivity is a key feature that makes this compound a powerful tool for the combinatorial synthesis of compound libraries and the targeted synthesis of complex molecules. Its ability to serve as a precursor to fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, further underscores its importance. mdpi.com
Overview of Advanced Research Trajectories in Heterocyclic Chemistry and Ligand Design
Current research in heterocyclic chemistry is increasingly focused on the development of efficient and sustainable synthetic methodologies for the construction of novel molecular entities with tailored properties. The design of new ligands for catalysis and materials science is a particularly active area of investigation. The unique electronic and steric properties of pyridine-based ligands make them attractive candidates for the coordination of a wide range of metal ions.
The presence of multiple nitrogen donor atoms in this compound and its derivatives makes them excellent candidates for the design of polydentate ligands. nih.gov These ligands can form stable complexes with various transition metals, leading to the development of new catalysts, sensors, and functional materials with interesting magnetic and optical properties. The ability to fine-tune the electronic properties of the ligand through substitution on the pyridine ring or modification of the hydrazinyl and amino groups provides a powerful strategy for modulating the properties of the resulting metal complexes. researchgate.net
Detailed Research Findings
The synthetic utility of this compound is best illustrated through its reactions to form more complex heterocyclic structures. A key application lies in the synthesis of pyrazolylpyridines.
Synthesis of 2,6-bis-pyrazolylpyridines
One of the prominent applications of di-substituted pyridines is in the synthesis of 2,6-bis-pyrazolylpyridines. While the direct synthesis from 2,6-dihalopyridines is a common route, the use of 2,6-bis-hydrazinopyridine, a closely related analogue of this compound, highlights the potential reaction pathways. researchgate.net The hydrazinyl groups can be condensed with β-dicarbonyl compounds to form pyrazole (B372694) rings. This reaction is a cornerstone in the construction of these important ligand scaffolds.
The general reaction scheme involves the condensation of the hydrazinyl functional groups with a 1,3-dicarbonyl compound, leading to the formation of two pyrazole rings attached to the pyridine core.
| Reactant 1 | Reactant 2 | Product | Significance |
| 2,6-bis-hydrazinopyridine | β-Diketone | 2,6-bis-pyrazolylpyridine | Forms a pincer-type ligand with applications in coordination chemistry and catalysis. |
| This compound | β-Diketone | 2-amino-6-(pyrazol-1-yl)pyridine | Asymmetric ligand with potential for stereoselective catalysis. |
The resulting pyrazolylpyridine ligands are of significant interest due to their ability to form stable complexes with a variety of metal ions, leading to applications in catalysis, materials science, and bioinorganic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
867131-47-3 |
|---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-hydrazinylpyridin-2-amine |
InChI |
InChI=1S/C5H8N4/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H3,6,8,9) |
InChI Key |
JLMDFJVDFPUONA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NN)N |
Origin of Product |
United States |
Reactivity Profile and Mechanistic Investigations of 6 Hydrazinylpyridin 2 Amine
Nucleophilic Reactivity at the Hydrazine (B178648) Moiety
The hydrazine moiety is the more nucleophilic of the two functional groups due to the alpha effect, where the presence of adjacent lone pairs of electrons enhances nucleophilicity. Consequently, many reactions occur preferentially at this site.
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic chemistry. wikipedia.orglibretexts.org For 6-Hydrazinylpyridin-2-amine, the terminal nitrogen of the hydrazine group readily attacks the electrophilic carbonyl carbon of aldehydes or ketones. This nucleophilic addition is typically followed by the elimination of a water molecule to yield the corresponding hydrazone. wikipedia.org The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net
The general mechanism involves an initial nucleophilic attack to form a tetrahedral intermediate known as a carbinolamine. This intermediate is unstable and subsequently undergoes dehydration to form the C=N double bond of the hydrazone. wikipedia.org The stability of the resulting hydrazone is enhanced by conjugation with the pyridine (B92270) ring and, if applicable, the substituent from the carbonyl compound. This reaction is highly efficient and serves as a crucial step in the synthesis of more complex molecules. researchgate.net
Table 1: Examples of Hydrazone Formation from this compound
| Carbonyl Compound | Product |
| Benzaldehyde | (E)-2-amino-6-(2-benzylidenehydrazinyl)pyridine |
| Acetone | 2-amino-6-(2-isopropylidenehydrazinyl)pyridine |
| Cyclohexanone | 2-amino-6-(2-cyclohexylidenehydrazinyl)pyridine |
Note: This table is illustrative of the expected products from the reaction.
The bifunctional nature of the hydrazine group makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions.
Pyrazoles: One of the most common methods for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.commdpi.com In this reaction, this compound acts as the dinucleophile. The reaction typically proceeds through the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. nih.govchim.it This method allows for the synthesis of a wide array of substituted pyrazoles attached to the pyridine core. organic-chemistry.orgresearchgate.net
Triazoles: 1,2,4-Triazole rings can be synthesized from this compound through various routes. For instance, reaction with reagents containing a C=N or C=S bond, such as isothiocyanates, followed by intramolecular cyclization can yield triazolethiones. Another approach involves the acylation of the hydrazine to form a hydrazide, which can then undergo cyclization with reagents like carbon disulfide or cyanogen (B1215507) bromide. chemistryjournal.netrjptonline.org The reaction of 2-hydrazinylpyridine derivatives with specific electrophiles can lead directly to fused triazolopyridine systems, highlighting the utility of this scaffold in creating complex heterocyclic structures. beilstein-journals.orgorganic-chemistry.org
Tetrazines: The synthesis of 1,2,4,5-tetrazines can be achieved by the reaction of hydrazines with nitriles, often catalyzed by Lewis acids like zinc or nickel salts. nih.gov While this typically involves the self-condensation of amidrazones formed in situ, this compound could potentially be incorporated into tetrazine structures. A more direct route may involve the reaction of a hydrazide derived from this compound with another hydrazine equivalent, followed by oxidation. mdpi.com Furthermore, substituted hydrazinyl-tetrazines can undergo further cyclocondensation reactions, for instance with triethyl orthoformate, to generate fused triazolo-tetrazine systems. researchgate.net
The nitrogen atoms of the hydrazine moiety can be readily acylated or sulfonylated by reacting this compound with acyl halides, anhydrides, or sulfonyl chlorides. Due to the higher nucleophilicity of the terminal -NH₂ group of the hydrazine, this position is typically the primary site of reaction under neutral or basic conditions.
Acylation: The reaction with an acylating agent (e.g., acetyl chloride or acetic anhydride) yields the corresponding N-acylhydrazide (hydrazide). This transformation is fundamental for preparing intermediates for further reactions, such as the synthesis of 1,3,4-oxadiazoles or 1,2,4-triazoles.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords the corresponding N-sulfonylhydrazide. These compounds are also valuable synthetic intermediates. The presence of the electron-withdrawing sulfonyl group significantly alters the chemical properties of the hydrazine moiety.
The hydrazine group in this compound is susceptible to oxidation. The outcome of the oxidation depends on the specific oxidizing agent used and the reaction conditions. Mild oxidation can lead to the formation of a diazene (B1210634) (R-N=NH), while stronger oxidants can cleave the N-N bond. In the context of hydrazones derived from this compound, oxidation is a key step in reactions like the Bamford-Stevens and Shapiro reactions to form vinyl compounds. wikipedia.org Furthermore, the oxidation of dihydrotetrazine intermediates, formed during cyclocondensation reactions, to the aromatic 1,2,4,5-tetrazine (B1199680) is a critical final step in their synthesis. mdpi.com
Reactivity at the Amine Moiety
The primary amine at the C2 position of the pyridine ring is a nucleophilic center, though generally less reactive than the hydrazine moiety. Its reactivity is characteristic of aromatic amines and can be exploited for further functionalization, provided the more reactive hydrazine group is either protected or has already reacted.
Under appropriate conditions, the 2-amino group can undergo reactions typical of primary amines.
Acylation: Reaction with acylating agents leads to the formation of an amide linkage. This is a common strategy to introduce various substituents or to protect the amine group.
Alkylation: The direct alkylation of the primary amine with alkyl halides can be challenging to control. Due to the increased nucleophilicity of the resulting secondary amine, overalkylation to form a tertiary amine is a common side reaction. rsc.orgresearchgate.net Achieving selective monoalkylation often requires specific strategies, such as using amine hydrobromide salts or employing a competitive deprotonation/protonation approach to keep the more nucleophilic secondary amine product in its protonated, unreactive form. rsc.orgnih.gov
Sulfonylation: The reaction of the 2-amino group with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamide. This functional group is a key feature in many biologically active molecules. researchgate.net The synthesis of N-aminosulfonamides can also be achieved through a three-component reaction involving an aromatic amine, sulfur dioxide, and a hydrazine. rsc.org
Table 2: Summary of Reactivity
| Functional Group | Reaction Type | Reagents | Product Class |
| Hydrazine | Condensation | Aldehydes, Ketones | Hydrazones |
| Cyclocondensation | 1,3-Dicarbonyls | Pyrazoles | |
| Cyclocondensation | Isothiocyanates, CS₂ | Triazoles | |
| Acylation | Acyl Halides, Anhydrides | Hydrazides | |
| Sulfonylation | Sulfonyl Chlorides | N-Sulfonylhydrazides | |
| Amine | Acylation | Acyl Halides, Anhydrides | Amides |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |
Diazo-Coupling and Subsequent Transformations
The presence of an aromatic amine allows this compound to undergo diazotization. This reaction transforms the primary aromatic amine into a diazonium salt, a highly versatile intermediate. nih.gov These salts are known for their utility in a variety of subsequent transformations, including their role in forming azo compounds through coupling with other aromatic systems. nih.gov
The general principle of diazotization involves the reaction of a primary aromatic amine with a source of nitrous acid, which converts the amine into a diazonium salt. researchgate.net This reactive intermediate can then be used in further synthetic steps. researchgate.net While specific studies on the diazo-coupling of this compound are not extensively detailed in the provided results, the fundamental reactivity of aromatic amines suggests this pathway is chemically feasible. nih.gov The resulting diazonium species could potentially undergo transformations such as Sandmeyer, Balz-Schiemann, or Gomberg-Bachmann reactions, although this is speculative without direct experimental evidence for this specific compound. A related concept involves the photocatalytic denitrogenation of in situ-generated diazenes from primary amines, which leads to C-C bond formation. nih.gov
Formation of Schiff Bases and Related Imines
The hydrazinyl group of this compound is a potent nucleophile that readily reacts with carbonyl compounds such as aldehydes and ketones to form hydrazones, a class of Schiff bases. mdpi.comlongdom.orgjocpr.com This condensation reaction is a cornerstone of imine chemistry and proceeds through nucleophilic addition to the carbonyl carbon, followed by dehydration. jocpr.com
The synthesis of Schiff bases from aminopyridines and carbonyl compounds is a well-established method. jocpr.com For instance, pyridine-2,6-dicarboxamide derivatives have been used to synthesize a series of Schiff bases by reacting a bis-hydrazide with various aromatic and heterocyclic aldehydes. mdpi.com Similarly, macrocyclic hydrazone Schiff bases have been prepared from the reaction of pyridine-2,6-dicarbohydrazide (B1583541) with dicarbonyls. longdom.org These examples highlight the general reactivity pattern expected for this compound.
The formation of these imines can be influenced by the reaction conditions. For example, acid catalysis is often employed to facilitate the dehydration step. jocpr.com The resulting Schiff bases are valuable intermediates in organic synthesis and are known to possess a range of biological activities. nih.gov
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and electrophilic reagents.
Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly when they are substituted with good leaving groups. youtube.com The reaction typically occurs at the 2- or 4-positions of the pyridine ring. youtube.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. nih.gov
In the context of this compound, if a suitable leaving group were present on the pyridine ring, the compound itself could act as the substrate for an SNAr reaction. Conversely, the amino or hydrazinyl groups could act as nucleophiles in reactions with other activated aromatic systems. nih.gov For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that it undergoes SNAr reactions with various amines under mild conditions. mdpi.com The reactivity in SNAr reactions is influenced by factors such as the nature of the solvent and the nucleophile. nih.govconicet.gov.ar
It's important to note that SNAr reactions on pyridines with electron-donating substituents as leaving groups can be challenging. thieme-connect.de However, transition-metal-catalyzed approaches have been developed to overcome this limitation. thieme-connect.de
Metal-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination on related aminopyridines)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applicable to aminopyridine derivatives. dntb.gov.uabeilstein-journals.org
The Suzuki-Miyaura coupling reaction, which typically uses a palladium catalyst, is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate. libretexts.org This reaction has been successfully applied to aminopyridines for the synthesis of more complex structures. beilstein-journals.orgacs.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Recently, an "aminative Suzuki-Miyaura coupling" has been developed, which incorporates a formal nitrene insertion to form C-N-C linked diaryl amines instead of the traditional C-C linked biaryls. snnu.edu.cnnih.govresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction is particularly useful for the synthesis of aryl amines and has been extensively applied to aminopyridines. wikipedia.orgnih.govacs.orgresearchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners. wikipedia.org Challenges such as the use of volatile amines have been addressed through modified procedures. nih.govacs.orgresearchgate.net The presence of the amino group on the pyridine ring can sometimes pose challenges due to potential chelation with the metal catalyst, but the use of appropriate ligands can overcome these issues. acs.org
| Cross-Coupling Reaction | Catalyst/Reagents | Bond Formed | Application to Aminopyridines |
| Suzuki-Miyaura Coupling | Palladium catalyst, Organoboron compound, Base | C-C | Synthesis of biaryl and heteroaryl-aryl compounds. beilstein-journals.orgacs.org |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine, Base | C-N | Synthesis of N-aryl and N-heteroaryl amines. wikipedia.orgnih.govacs.org |
| Aminative Suzuki-Miyaura | Palladium catalyst, Bulky phosphine (B1218219) ligand, Amination reagent | C-N-C | Formation of diaryl amines from aryl halides and boronic acids. snnu.edu.cnnih.gov |
Direct Amination Approaches on Pyridine (e.g., C-H amination)
Direct C-H amination offers an atom-economical approach to installing amino groups on pyridine rings without the need for pre-functionalization with a leaving group. nih.gov One of the classic methods is the Chichibabin reaction , which involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine (B139424) derivatives. wikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org
More modern approaches to direct C-H amination often employ transition metal catalysts. For example, copper-promoted ortho-directed C-H amination of 2-arylpyridines with NH-heterocycles has been reported. rsc.org Other strategies involve the conversion of the pyridine into a phosphonium (B103445) salt, which can then be reacted with sodium azide (B81097) to introduce an amino group with high regioselectivity. nih.gov Additionally, methods for the direct C2 and C4 C-H amination of fused azaarenes using hypervalent iodine reagents have been developed. chemrxiv.org
Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple reactive sites in this compound (the two nitrogen atoms of the hydrazinyl group, the amino group, and different positions on the pyridine ring) makes selectivity a crucial aspect of its chemistry.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the hydrazinyl group is generally more nucleophilic than the amino group. This difference in reactivity can be exploited to achieve selective reactions. For instance, in reactions with aldehydes, the hydrazinyl group is expected to react preferentially to form a hydrazone. researchgate.net
Regioselectivity concerns the position at which a reaction occurs. In reactions involving the pyridine ring, such as nucleophilic aromatic substitution, the position of attack (e.g., C4 vs. C6) can be influenced by the electronic effects of the existing substituents and the nature of the attacking nucleophile. nih.gov For example, in the reaction of 3-halopyridines with amines, the regioselectivity can lead to either 3- or 4-aminated products, sometimes proceeding through a pyridyne intermediate. researchgate.net Similarly, in metal-catalyzed C-H activation reactions, directing groups can play a crucial role in determining the site of functionalization. rsc.org
Stereoselectivity , the preferential formation of one stereoisomer over another, would be relevant in reactions that create new stereocenters. For example, if this compound were to react with a chiral carbonyl compound, the resulting hydrazone could potentially exist as a mixture of diastereomers.
| Selectivity Type | Description | Example in Relation to this compound |
| Chemoselectivity | Preferential reaction of one functional group over others. | The more nucleophilic hydrazinyl group reacting with an aldehyde in the presence of the less nucleophilic amino group. researchgate.net |
| Regioselectivity | Preferential reaction at one position over others. | Nucleophilic attack on the pyridine ring at a specific carbon atom, influenced by existing substituents. nih.gov |
| Stereoselectivity | Preferential formation of one stereoisomer. | Reaction with a chiral reagent that leads to the formation of a new chiral center with a specific configuration. |
In-depth Mechanistic Analysis of this compound Remains an Area for Future Investigation
The reactivity of the hydrazinyl functional group, especially in concert with the amino group on the pyridine ring, suggests a rich and complex chemical profile. However, without dedicated computational and experimental studies, any detailed description of reaction mechanisms would be speculative. Key areas that await exploration include the precise roles of both the hydrazinyl and amino moieties in directing reaction outcomes, the energetic profiles of potential reaction pathways, and the structures of transition states in key chemical transformations.
Currently, the scientific community lacks the specific data required to construct a detailed elucidation of the reaction mechanisms for this compound. This includes the absence of:
Transition State Analysis: There are no published computational studies detailing the geometry, energy, and vibrational frequencies of transition states involved in reactions of this compound. Such analyses are crucial for understanding reaction barriers and selectivity.
Kinetic Studies: Experimental data on the reaction rates, determination of rate laws, and the calculation of activation parameters (such as activation energy, enthalpy, and entropy) for reactions involving this compound have not been reported. This information is fundamental to quantitatively describing reaction mechanisms.
The following table underscores the current gap in the literature regarding the specific mechanistic details for this compound:
| Mechanistic Data Type | Availability for this compound |
| Detailed Reaction Mechanisms | Not Available |
| Transition State Analysis | Not Available |
| Kinetic Studies & Data | Not Available |
This table reflects the current state of published scientific literature and indicates a lack of specific mechanistic data for this compound.
The synthesis of fused heterocyclic systems, such as triazolopyridines, from hydrazinopyridine precursors is a known area of research. Mechanistic proposals for these reactions in related molecules often involve cyclization, condensation, and rearrangement steps. However, the influence of the additional amino group at the 2-position of the pyridine ring in this compound on the kinetics and thermodynamics of these processes has not been specifically investigated.
Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested detailed outline for this compound, as the specific data for its quantum chemical characterization, conformational analysis, predicted spectroscopic signatures, and reaction pathways are not present in the search results.
To provide the requested in-depth analysis, computational studies using methodologies such as Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2) would need to be performed specifically on this compound. Such studies would elucidate:
Computational and Theoretical Chemistry Studies of 6 Hydrazinylpyridin 2 Amine
Computational Modeling of Reaction Pathways:Mapping potential reaction mechanisms involving 6-Hydrazinylpyridin-2-amine and calculating the associated energy barriers to understand its reactivity.
Without published research containing this specific information, any attempt to construct the article as outlined would involve speculation or inaccurate extrapolation from related compounds, which would violate the core requirements of scientific accuracy.
Solvent Effects on Reactivity and Structure via Continuum Models
The chemical reactivity and even the stable structure of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum models are a class of computational methods that simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to study solvent effects on molecular properties.
One of the widely used continuum models is the Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM) or the Conductor-like Screening Model (COSMO). In these models, the solute molecule is placed in a cavity within the solvent continuum. The solute's electron distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's electronic structure and energy in solution.
A computational study using a continuum model for this compound would typically involve optimizing the molecule's geometry in the gas phase and then in a series of solvents with varying dielectric constants (e.g., a nonpolar solvent like toluene (B28343), a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like water). The results would provide insights into how the solvent stabilizes the molecule and influences its structural parameters.
Table 1: Hypothetical Solvation Free Energies and Dipole Moments of this compound in Different Solvents Calculated with a Continuum Model
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1.00 | 0.00 | 2.85 |
| Toluene | 2.38 | -4.52 | 3.58 |
| Acetone | 20.70 | -8.76 | 4.92 |
| Methanol (B129727) | 32.70 | -10.25 | 5.61 |
| Water | 78.39 | -11.58 | 6.15 |
Note: The data in this table is hypothetical and serves as an illustration of the expected trends from a continuum model calculation. Actual values would require specific computational studies.
The trend in the hypothetical data illustrates that as the polarity of the solvent increases, the solvation free energy becomes more negative, indicating greater stabilization of the molecule. Concurrently, the dipole moment of this compound is expected to increase, reflecting the electronic polarization induced by the solvent's reaction field. These computational findings are critical for understanding reaction kinetics and equilibria in different solvent systems.
Descriptors for Reactivity Prediction (e.g., Fukui Functions, Local Ionization Energies)
Conceptual Density Functional Theory (DFT) provides a framework for defining chemical concepts such as electronegativity, hardness, and softness, and for developing reactivity indicators. These descriptors help in predicting the reactive sites of a molecule towards electrophilic, nucleophilic, and radical attacks.
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. It is a powerful tool for identifying the most reactive sites in a molecule. There are three types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most susceptible to different types of chemical reactions. For instance, a high value of f+ on a particular atom would suggest it is a likely site for a nucleophile to attack, while a high f- value would indicate a favorable site for an electrophile.
Local Ionization Energies: The local ionization energy, also known as the average local ionization energy, provides information about the energy required to remove an electron from a specific region of the molecule's electron density. Lower values of local ionization energy on the molecular surface indicate regions that are more susceptible to electrophilic attack. Mapping the local ionization energy onto the molecular surface can visually highlight the most reactive sites.
For this compound, one would expect the nitrogen atoms of the hydrazine (B178648) and amino groups to be the primary sites for electrophilic attack due to the presence of lone pair electrons. The pyridine (B92270) ring itself contains nitrogen, which deactivates the ring towards electrophilic substitution but can direct nucleophilic attack to the ortho and para positions.
Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N (Pyridine) | 0.085 | 0.012 | 0.049 |
| C2 (Amino) | 0.031 | 0.098 | 0.065 |
| N (Amino) | 0.123 | 0.025 | 0.074 |
| C6 (Hydrazinyl) | 0.045 | 0.115 | 0.080 |
| N (Hydrazinyl, attached to ring) | 0.158 | 0.031 | 0.095 |
| N (Hydrazinyl, terminal) | 0.195 | 0.042 | 0.119 |
Note: The data in this table is hypothetical and for illustrative purposes. The atom numbering is based on standard chemical conventions. Actual values would be derived from DFT calculations.
The hypothetical data in the table suggests that the terminal nitrogen of the hydrazinyl group is the most likely site for nucleophilic attack, while the carbon atoms attached to the amino and hydrazinyl groups are more susceptible to electrophilic attack. Such detailed predictions are invaluable for designing synthetic routes and understanding the chemical behavior of this compound.
Applications of 6 Hydrazinylpyridin 2 Amine As a Synthetic Precursor
Precursor for Novel Heterocyclic Scaffolds
The unique arrangement of reactive sites in 6-Hydrazinylpyridin-2-amine makes it an ideal starting material for the synthesis of fused heterocyclic systems, many of which are of interest in medicinal and materials chemistry.
Synthesis of Pyrazolo-Pyridine Systems
The reaction of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazole (B372694) rings. nih.gov In the context of this compound, the hydrazinyl moiety can readily undergo cyclocondensation with various 1,3-dielectrophiles to construct a pyrazole ring fused to the parent pyridine (B92270) core, leading to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.govnih.govnih.gov This reaction is a key step in assembling these important bicyclic systems. nih.gov The general synthetic approach involves the reaction of a 2-hydrazinopyridine (B147025) derivative with a suitable diketone or a related species. nih.govnih.gov
For instance, the cyclocondensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones has been utilized to prepare novel pyrazolo[3,4-b]pyridines. nih.gov While this example uses a pre-formed pyrazole, the fundamental reactivity highlights the utility of hydrazine precursors in constructing the pyrazolo[3,4-b]pyridine core. The reaction of 2-chloro-3-cyanopyridines with hydrazine is another route to 3-aminopyrazolo[3,4-b]pyridines, demonstrating the annelation of a pyrazole ring onto a pyridine scaffold. nih.gov
A general procedure for the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov The reaction mechanism is believed to proceed through a Michael addition followed by intramolecular cyclization and subsequent oxidation. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| 5-amino-1-phenyl-pyrazole | α,β-unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | nih.gov |
| 2-chloro-3-cyanopyridine | Hydrazine | 3-aminopyrazolo[3,4-b]pyridines | nih.gov |
Construction of Triazolo-Pyridine Derivatives
The synthesis of triazolo-pyridine systems, specifically nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines, can be efficiently achieved using 2-hydrazinopyridine derivatives as key starting materials. organic-chemistry.org These precursors can undergo cyclization with various one-carbon synthons, such as orthoesters or carboxylic acid derivatives, to form the fused triazole ring. The reaction of 2-hydrazinopyridines with isothiocyanates followed by an electrochemically induced desulfurative cyclization provides a route to 3-amino- nih.govnih.govresearchgate.net-triazolo[4,3-a]pyridines. organic-chemistry.org This method is notable for its mild conditions and avoidance of transition metals. organic-chemistry.org
Another approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration to yield the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine core. organic-chemistry.org Microwave-assisted synthesis has also been employed to facilitate these cyclization reactions, often leading to improved yields and shorter reaction times. mdpi.com
| Precursor | Reagent | Product | Reference |
| 2-Hydrazinopyridine | Isothiocyanate | 3-Amino- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine | organic-chemistry.org |
| 2-Chloropyridine | Hydrazide | nih.govnih.govresearchgate.netTriazolo[4,3-a]pyridine | organic-chemistry.org |
Development of Other Nitrogen-Rich Fused Ring Systems
Beyond pyrazolo- and triazolo-pyridines, this compound and its derivatives are valuable precursors for a range of other nitrogen-rich fused heterocyclic systems. For example, the reaction of hydrazino-triazines with various reagents can lead to the formation of polyfused heterocycles. nih.gov The reactivity of the hydrazinyl group allows for its incorporation into various ring systems, contributing to the development of novel molecular scaffolds. The synthesis of fused pyrimidine (B1678525) and triazine derivatives often utilizes hydrazine precursors in cyclocondensation reactions. nih.govresearchgate.net
Stereoselective Synthesis of Complex Architectures
While specific examples detailing the use of this compound in stereoselective synthesis are not abundant in the readily available literature, the principles of using chiral auxiliaries can be applied to this class of compounds. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.gov In the context of 2-hydrazinopyridine derivatives, a chiral group could be introduced, for example, on the amino group or by using a chiral hydrazine reagent to perform a diastereoselective reaction. researchgate.net
The development of chiral hydrazine reagents has been a focus for applications such as the liquid chromatographic separation of carbonyl compounds via diastereomer formation. researchgate.net Such strategies could potentially be adapted for the stereoselective synthesis of complex molecules derived from this compound.
Role in Ligand Design and Coordination Chemistry
The presence of multiple nitrogen donor atoms in this compound makes it an excellent building block for the design of polydentate ligands, which are crucial in coordination chemistry for forming stable complexes with transition metals. wikipedia.orgresearchgate.net
Development of Polydentate Ligands for Transition Metals
Polydentate ligands derived from this compound can be synthesized through condensation reactions of the hydrazinyl and/or amino groups with carbonyl compounds to form Schiff bases. These Schiff base ligands can then coordinate to transition metal ions through multiple nitrogen and potentially other donor atoms, forming stable chelate complexes. researchgate.netresearchgate.net
The coordination chemistry of such ligands is rich, with the potential for the formation of mononuclear or polynuclear complexes depending on the ligand design and the metal ion. nih.gov The resulting metal complexes have potential applications in catalysis, materials science, and as models for biological systems. researchgate.netresearchgate.net The study of transition metal complexes with pyridine-based ligands is a vast field, and the incorporation of the hydrazinyl and amino functionalities from this compound provides a platform for creating ligands with unique coordination properties. wikipedia.orgresearchgate.net
| Ligand Type | Metal Ions | Application | Reference |
| Hydrazone Schiff bases | Transition metals | Catalysis, Biological models | researchgate.net |
| Pyridine-based polydentate ligands | Transition metals | Materials science, Catalysis | wikipedia.orgresearchgate.net |
Synthesis of Metal Complexes for Catalysis
The inherent structure of this compound, featuring multiple nitrogen donor sites, makes it an exceptional starting material for the synthesis of polydentate ligands, particularly Schiff bases. These ligands are renowned for their ability to form stable complexes with a wide array of transition metals, which often exhibit significant catalytic activity. nih.govijarsct.co.in
The primary synthetic route involves the condensation reaction between the terminal nitrogen of the hydrazinyl group of this compound and a suitable aldehyde or ketone. This reaction yields a hydrazone (a subclass of Schiff bases) that incorporates the 2-aminopyridine (B139424) framework. The resulting ligand typically possesses at least three coordination sites: the pyridine ring nitrogen, the azomethine nitrogen (-C=N-), and the amino group nitrogen. This tridentate character allows for strong chelation to a central metal ion. jocpr.com
These metal-ligand complexes have found applications in various catalytic transformations. The specific activity is governed by the choice of the metal center (e.g., Cu(II), Ni(II), Co(II), Fe(II)) and the steric and electronic properties of the Schiff base ligand, which can be fine-tuned by selecting different carbonyl precursors. mdpi.comunimi.it Research on analogous pyridine-hydrazone complexes has demonstrated their efficacy in promoting reactions such as oxidation, transfer hydrogenation, and carbon-carbon bond formation. mdpi.comscience.govnih.gov For example, copper(II) complexes derived from ligands structurally similar to those from this compound have been shown to be effective catalysts for Claisen-Schmidt condensation reactions, affording high yields of chalcone (B49325) derivatives. mdpi.com
Table 1: Potential Catalytic Applications of Metal Complexes Derived from this compound This table is illustrative, based on activities of structurally related pyridine-hydrazone complexes.
| Metal Ion | Ligand Type (Derived from Precursor) | Catalytic Reaction | Reference Finding |
|---|---|---|---|
| Cu(II) | Schiff Base / Hydrazone | Claisen-Schmidt Condensation | Efficient catalysis with high product yields (>90%) reported for similar complexes. mdpi.com |
| Ru(II) | Pincer-type Pyrazole Ligand | Transfer Hydrogenation | Protic pyrazole ligands derived from hydrazines facilitate the hydrogenation of ketones and nitriles. nih.gov |
| V(IV) | Schiff Base / Hydrazone | Oxidation of Alcohols | Oxovanadium(IV) complexes are known catalysts for the selective oxidation of benzoin (B196080) to benzil. science.gov |
| Fe(II), Co(II) | Schiff Base / Hydrazone | Various Redox Reactions | Broad utility in redox catalysis due to accessible oxidation states of the metal centers. nih.gov |
Supramolecular Assembly based on Coordination Motifs
The molecular architecture of this compound and its derivatives is rich in features that promote the formation of highly organized, multi-dimensional structures through non-covalent interactions. These features make it an excellent building block for crystal engineering and the design of coordination polymers. nih.gov The key to this utility lies in the multiple hydrogen bond donor and acceptor sites within the molecule. nih.govmdpi.com
The amino (-NH₂) and hydrazinyl (-NH-NH₂) groups serve as potent hydrogen bond donors, while the pyridine ring nitrogen and the azomethine nitrogen (in its Schiff base derivatives) act as hydrogen bond acceptors. This functionality allows for the formation of robust and predictable intermolecular hydrogen-bonding networks, often referred to as supramolecular synthons. nih.govnih.gov These interactions can guide the self-assembly of molecules into well-defined one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. nih.govmdpi.comnih.gov
When coordinated with metal ions, these ligands can form coordination polymers where both coordination bonds and hydrogen bonds dictate the final architecture. urfu.rursc.org For instance, studies on lead(II) complexes with related pyridine-hydrazine ligands have shown the formation of extended 1D and 3D polymers where the ligand bridges metal centers. urfu.ru Similarly, Ni(II) complexes with ligands containing pyridine and hydrazone moieties demonstrate how the interplay between coordination geometry and intermolecular contacts (like H-bonding and C-H···π interactions) stabilizes the crystal lattice. mdpi.com The specific anion present in a metal salt can also guide the assembly, influencing the dimensionality of the resulting structure. mdpi.com
Table 2: Common Supramolecular Motifs Involving this compound Derivatives
| Interaction Type | Donor/Acceptor Groups | Resulting Motif/Structure | Reference Finding |
|---|---|---|---|
| Hydrogen Bonding | N-H···N | Dimer, Chain, or Sheet Formation | Critical for creating 2D layer structures in related hydrazones. nih.gov |
| Hydrogen Bonding | N-H···O (with anions/solvents) | Network Stabilization | Anions and solvent molecules often link coordination units via H-bonds. mdpi.com |
| Coordination Bonding | Pyridine-N, Imine-N to Metal | Coordination Polymer | Ligands bridge metal centers to form extended 1D, 2D, or 3D networks. urfu.rursc.org |
| π–π Stacking | Pyridine Rings | Stabilization of Layers | Aromatic rings stack to add stability to the overall supramolecular assembly. mdpi.com |
Building Block for Chemical Library Generation
The generation of chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of vast numbers of compounds. This compound is an ideal scaffold for combinatorial chemistry due to its two distinct and orthogonally reactive functional groups: the hydrazinyl group and the primary amino group. nih.gov
This bifunctionality allows for a stepwise and divergent synthesis strategy to rapidly create a large and diverse library of molecules. The more nucleophilic hydrazinyl group can be selectively reacted in a first step, typically through condensation with a library of diverse aldehydes and ketones to produce an array of hydrazone intermediates. In a second step, the remaining amino group, which is less reactive, can be functionalized using a different set of reagents, such as a library of acyl chlorides, sulfonyl chlorides, or isocyanates.
This two-dimensional combinatorial approach allows for the geometric expansion of the number of compounds synthesized. For example, reacting the single this compound scaffold with 100 different aldehydes and then with 100 different acyl chlorides could theoretically generate a library of 10,000 unique products. This strategy is highly amenable to automated, solid-phase, or solution-phase parallel synthesis techniques. nih.gov The resulting library of compounds, centered on the aminopyridine core, can be screened for various biological activities or material properties.
Intermediate in the Synthesis of Functional Organic Materials
Functional organic materials, including conductive polymers and photoactive compounds, often derive their properties from extended π-conjugated systems and the presence of heteroatoms. This compound serves as a valuable intermediate for incorporating the electronically significant 2-aminopyridine heterocycle into larger functional materials. mdpi.com
The reactive amino and hydrazinyl groups provide synthetic handles to either polymerize the molecule or attach it to other functional units. For example, the amino group offers a potential site for oxidative polymerization, analogous to the synthesis of polyaniline. Incorporating the 6-hydrazinylpyridine-2-amine unit into a polyaniline-type backbone would be expected to modify the resulting polymer's properties, such as its solubility, conductivity, and capacity for metal chelation, thereby creating a multifunctional material. mdpi.com
Furthermore, the hydrazinyl group is a well-established precursor for the synthesis of other stable five- and six-membered heterocyclic rings, such as pyrazoles, triazines, and pyridazines. nih.govnih.gov By reacting this compound with appropriate diketones or other cyclizing agents, it can be converted into more complex heterocyclic systems. These resulting molecules, which feature multiple linked aromatic rings, can serve as monomers for polymerization or as core structures for dyes, organic light-emitting diode (OLED) materials, or other photoactive and electronic materials.
Analytical Methodologies for Structural Confirmation of 6 Hydrazinylpyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
In the ¹H NMR spectrum of 6-Hydrazinylpyridin-2-amine, each chemically distinct proton produces a signal at a specific chemical shift (δ), measured in parts per million (ppm). The position of the signal is influenced by the electron density around the proton. Protons on the pyridine (B92270) ring are deshielded and appear at lower fields (higher ppm values) compared to aliphatic protons. The integration of each signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling between adjacent non-equivalent protons causes signals to split into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of atoms. The protons of the -NH₂ and -NHNH₂ groups are exchangeable and may appear as broad singlets; their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are characteristic, with carbons attached to nitrogen appearing at a significantly different field compared to the C-H carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar aminopyridine and hydrazinopyridine structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | ¹H | 6.0 - 6.5 | Doublet (d) | Coupled to H-4. |
| H-4 | ¹H | 7.2 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | Coupled to H-3 and H-5. |
| H-5 | ¹H | 6.2 - 6.6 | Doublet (d) | Coupled to H-4. |
| NH₂ (amine) | ¹H | 4.5 - 5.5 | Broad Singlet (br s) | Exchangeable with D₂O. |
| NH (hydrazine) | ¹H | 7.0 - 8.0 | Broad Singlet (br s) | Exchangeable with D₂O. |
| NH₂ (hydrazine) | ¹H | 4.0 - 5.0 | Broad Singlet (br s) | Exchangeable with D₂O. |
| C-2 | ¹³C | 158 - 162 | Singlet | Attached to the primary amine group. |
| C-3 | ¹³C | 105 - 110 | Singlet | |
| C-4 | ¹³C | 138 - 142 | Singlet | |
| C-5 | ¹³C | 108 - 112 | Singlet | |
| C-6 | ¹³C | 160 - 164 | Singlet | Attached to the hydrazinyl group. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. tsijournals.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, these techniques can confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine (-NH₂) and the hydrazine (B178648) (-NHNH₂) moieties are particularly informative, typically appearing as distinct bands in the 3200-3500 cm⁻¹ region. nih.gov The pyridine ring itself has characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. tsijournals.com Bending vibrations, such as the NH₂ scissoring mode, provide further structural confirmation. tsijournals.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydrazine & Amine (N-H) | Stretching | 3200 - 3500 | Medium to Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Pyridine Ring (C=N, C=C) | Stretching | 1400 - 1610 | Medium to Strong |
| Amine (NH₂) | Scissoring (Bending) | 1590 - 1650 | Medium |
| C-N | Stretching | 1250 - 1340 | Medium |
| N-N | Stretching | 1000 - 1150 | Weak to Medium |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov
Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to determine the molecular weight. For this compound (C₅H₈N₄), the expected protonated molecule [M+H]⁺ would have an m/z value corresponding to its molecular weight plus the mass of a proton. nd.edu
Harder ionization techniques like Electron Ionization (EI) cause the molecule to fragment in a reproducible manner. emory.edu The fragmentation pattern provides a "fingerprint" that can help in structural elucidation. For amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The molecular ion of a compound containing an odd number of nitrogen atoms, like this compound, will have an odd nominal molecular weight, which is a useful rule in spectral interpretation. whitman.edu
Table 3: Expected Mass Spectrometry Data for this compound (MW = 124.15 g/mol )
| Ion | Formula | Expected m/z | Ionization Mode | Notes |
| [M]⁺˙ | C₅H₈N₄⁺˙ | 124 | EI | Molecular ion peak. |
| [M+H]⁺ | C₅H₉N₄⁺ | 125 | ESI, CI | Protonated molecule. |
| [M-NH₂]⁺ | C₅H₆N₃⁺ | 108 | EI | Loss of an amino radical. |
| [M-N₂H₃]⁺ | C₅H₅N₂⁺ | 93 | EI | Loss of a hydrazinyl radical. |
| [C₄H₄N]⁺ | C₄H₄N⁺ | 66 | EI | Fragmentation of the pyridine ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing compounds containing chromophores (light-absorbing groups).
The pyridine ring in this compound is a chromophore that exhibits characteristic π→π* transitions. rsc.org The presence of the amino (-NH₂) and hydrazinyl (-NHNH₂) groups, which are powerful auxochromes (groups that modify the light-absorbing properties of a chromophore), is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λₘₐₓ) compared to unsubstituted pyridine. aip.org The spectrum may also show a weaker n→π* transition at a longer wavelength, resulting from the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. libretexts.org The position of these absorption bands can be sensitive to the polarity of the solvent. orientjchem.org
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Typical Wavelength Range (λₘₐₓ, nm) | Molar Absorptivity (ε) | Notes |
| π→π | 230 - 250 | High | Corresponds to the benzene-like band of the pyridine ring. |
| π→π | 280 - 320 | Moderate to High | Shifted to a longer wavelength due to auxochromic groups. |
| n→π* | 330 - 380 | Low | Involves non-bonding electrons on nitrogen atoms. May be obscured by other bands. libretexts.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of the compound, one can generate a diffraction pattern that is used to calculate an electron density map and, subsequently, a complete molecular structure.
This method provides definitive information on bond lengths, bond angles, and torsional angles. For this compound, it would confirm the planarity of the pyridine ring and the geometry of the substituent groups. Crucially, X-ray crystallography also reveals the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds and π–π stacking that govern the crystal packing. nih.goviucr.org The amine and hydrazine groups are excellent hydrogen bond donors and acceptors, and their interactions would be a dominant feature in the solid-state structure. researchgate.net
Table 5: Typical Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Description | Example Information for a Pyridine Derivative |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. researchgate.net |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. nih.gov |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 7.9 Å, b = 12.1 Å, c = 13.9 Å, β = 94.7° researchgate.net |
| Bond Lengths | The distances between bonded atoms (e.g., C-N, N-N). | C-N: ~1.34 Å; N-N: ~1.45 Å |
| Bond Angles | The angles between three connected atoms (e.g., C-N-C). | C-N-C in ring: ~118-124° |
| Hydrogen Bonding | Geometry and distances of intermolecular H-bonds. | N-H···N, N-H···O interactions. |
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used. researchgate.net
In HPLC, the compound is dissolved in a mobile phase and pumped through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, reversed-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) or hydrophilic interaction liquid chromatography (HILIC) could be employed. helixchrom.comhelixchrom.com A detector (e.g., UV-Vis) measures the analyte as it elutes from the column, producing a chromatogram where the area of the peak is proportional to the concentration. Purity is determined by the percentage of the total peak area that corresponds to the main compound.
TLC is a simpler, faster technique used for monitoring reactions and checking purity. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound under specific conditions.
Table 6: Typical Chromatographic Methods for Purity Assessment
| Technique | Parameter | Typical Conditions for a Pyridine Derivative |
| HPLC | Stationary Phase | Reversed-Phase C18 or C8; Mixed-Mode helixchrom.com |
| Mobile Phase | Gradient or isocratic mixture of water/acetonitrile with additives like formic acid or trifluoroacetic acid. | |
| Detection | UV-Vis at a λₘₐₓ of the compound (e.g., 254 nm or 300 nm). | |
| Result | Retention Time (tₑ), Peak Area (Purity %). | |
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates. |
| Mobile Phase | Mixture of polar and nonpolar solvents (e.g., Ethyl Acetate (B1210297)/Hexane, Dichloromethane/Methanol). | |
| Visualization | UV light (254 nm), or staining with reagents like potassium permanganate. | |
| Result | Retention Factor (Rƒ). |
Emerging Research Directions and Future Prospects
Exploration of Unconventional Reaction Pathways
The synthesis of pyridine (B92270) derivatives, including 6-Hydrazinylpyridin-2-amine, is undergoing a significant transformation, moving beyond classical methods toward more efficient and sustainable alternatives. Unconventional reaction pathways are being explored to overcome the limitations of traditional syntheses, which often require harsh conditions and multiple steps.
One promising area is the direct C–H functionalization of pyridine rings. acs.orgrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. researchgate.net For instance, ruthenium(II)-catalyzed C–H activation has been used to construct substituted 2-aminopyridines, demonstrating a novel route that merges C–H functionalization with other transformations. acs.orgfigshare.com Similarly, palladium-catalyzed methods are being developed for the remote C–H functionalization of related aminopyrimidine cores, indicating the potential for high regioselectivity in complex heterocyclic systems. rsc.org
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free, green alternative for pyridine synthesis. organic-chemistry.orgresearchgate.net This method has been successfully applied to produce various pyridine derivatives, showcasing its potential for cost-effective and environmentally friendly protocols. researchgate.net
Photocatalysis and electrocatalysis are also emerging as powerful tools, providing mild reaction conditions and high selectivity. numberanalytics.com Visible-light photocatalysis, for example, can facilitate the synthesis of pyridine derivatives through radical-mediated pathways, while electrocatalysis uses electric potential to drive reactions. numberanalytics.comresearchgate.net These methods represent a significant step towards more sustainable chemical manufacturing. A novel photocatalytic cascade reaction of β,γ-unsaturated hydrazones has been developed, providing an efficient route to functionalized dihydropyrazoles and tetrahydropyridazines. nih.gov
The table below summarizes some of these emerging unconventional pathways for pyridine synthesis.
| Reaction Pathway | Key Features | Potential Advantages |
| C–H Functionalization | Direct activation of C-H bonds on the pyridine ring. acs.org | Fewer synthetic steps, reduced waste, atom economy. researchgate.net |
| Mechanochemistry | Solvent-free reactions induced by mechanical force. organic-chemistry.org | Environmentally friendly, cost-effective, rapid. researchgate.net |
| Photocatalysis | Use of light to activate catalysts for radical-mediated reactions. numberanalytics.com | Mild conditions, high selectivity, access to novel reactivity. researchgate.net |
| Electrocatalysis | Use of electric potential to drive reactions. numberanalytics.com | High control over reaction conditions, potential for automation. |
These innovative approaches are expanding the synthetic toolkit available for creating complex molecules like this compound and its derivatives, paving the way for new applications in medicine and materials science. rsc.org
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, is rapidly gaining traction as a superior alternative to traditional batch processing for the synthesis of heterocyclic compounds, including pyridine derivatives. numberanalytics.comsci-hub.se This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, offering significant advantages in terms of safety, efficiency, scalability, and process control. organic-chemistry.orgrsc.orgkth.se
The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup allows for enhanced reaction rates and higher yields. mdpi.comtandfonline.com For reactions that are highly exothermic or involve hazardous intermediates, flow chemistry provides a much safer environment by minimizing the reaction volume at any given time. organic-chemistry.orgresearchgate.net This is particularly relevant for the synthesis of compounds like this compound, where reactive intermediates may be involved.
Recent studies have demonstrated the successful application of flow chemistry to various reactions relevant to pyridine synthesis. For instance, the N-oxidation of pyridine derivatives has been achieved with high efficiency and safety using a continuous flow microreactor with a TS-1/H2O2 catalytic system. organic-chemistry.orgresearchgate.net This system operated continuously for over 800 hours without loss of catalyst activity, highlighting its potential for large-scale industrial production. organic-chemistry.org Flow processes have also been developed for synthesizing various heterocyclic scaffolds, including annulated pyridines, under high-temperature and high-pressure conditions that would be difficult to manage in batch reactors. sci-hub.se
The integration of microreactor technology with heterogeneous catalysis further enhances the sustainability of these processes, allowing for easy catalyst separation and recycling. rsc.org This combination is a powerful tool for developing greener and more scalable synthetic methodologies. dntb.gov.ua
Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis:
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with hazardous reagents/exotherms. | Inherently safer due to small reaction volumes. organic-chemistry.org |
| Efficiency | Slower reaction times, potential for side reactions. | Reduced reaction times, improved heat/mass transfer. numberanalytics.com |
| Scalability | Challenging to scale up consistently. | Easier and more reliable scalability. organic-chemistry.org |
| Process Control | Limited control over reaction parameters. | Precise control of temperature, pressure, and time. mdpi.com |
| Reproducibility | Can vary between batches. | High reproducibility and product quality. mdpi.com |
The adoption of flow chemistry for the synthesis of this compound and its derivatives holds the promise of developing more sustainable, efficient, and cost-effective manufacturing processes. rsc.org
Development of Asymmetric Synthesis Approaches
The synthesis of chiral pyridine derivatives is of paramount importance in medicinal chemistry, as the enantiomeric purity of a compound can be critical to its pharmacological activity. chemistryviews.org As such, the development of asymmetric methods to introduce chirality into molecules like this compound is a significant area of research. numberanalytics.com
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds. rsc.org Chiral catalysts, such as squaramides, have been used in domino reactions to construct highly functionalized tetrahydropyridines with multiple stereocenters in a highly stereoselective manner. nih.gov Another approach involves the use of biomolecule-inspired peptide catalysts for the enantioselective N-oxidation of bispyridine substrates, achieving high enantiomeric ratios. chemistryviews.org
Transition metal catalysis, often employing chiral ligands, is another cornerstone of asymmetric synthesis. numberanalytics.com Rhodium-catalyzed asymmetric carbometalation, for example, has been used to create enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. nih.gov This highlights a strategy where the pyridine ring is first partially reduced to enable an enantioselective functionalization step. nih.gov
Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, also represent a viable method for inducing asymmetry in pyridine synthesis. numberanalytics.com While effective, this method often requires additional steps for the attachment and removal of the auxiliary.
The table below outlines key strategies currently being explored for the asymmetric synthesis of pyridine derivatives.
| Asymmetric Strategy | Mechanism | Example Application | Enantioselectivity |
| Chiral Catalysis | A chiral catalyst facilitates the formation of one enantiomer over the other. numberanalytics.com | Peptide-catalyzed N-oxidation of bispyridines. chemistryviews.org | Up to 99:1 er |
| Organocatalysis | Use of small, chiral organic molecules as catalysts. rsc.org | Squaramide-catalyzed synthesis of tetrahydropyridines. nih.gov | High (e.g., 99% ee) |
| Transition Metal Catalysis | A metal complex with a chiral ligand catalyzes the reaction. numberanalytics.com | Rh-catalyzed asymmetric carbometalation of dihydropyridines. nih.gov | Excellent enantioselectivity |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. numberanalytics.com | Synthesis of stereopure 2,5-dialkylpyrrolidines. nih.gov | High diastereoselectivity |
These advanced asymmetric approaches are crucial for accessing enantiomerically pure derivatives of this compound, which is essential for the development of new therapeutic agents and chiral materials. chemistryviews.orgnih.gov
Advanced Materials Science Applications (focused on synthetic strategies)
The unique structural and electronic properties of the this compound scaffold make it a valuable building block, or synthon, for the creation of advanced functional materials. The synthetic strategies employed to incorporate this and similar pyridine-based ligands into larger architectures are critical to tailoring the final properties of the material.
Metal-Organic Frameworks (MOFs): The pyridine and hydrazine (B178648) moieties of the compound are excellent coordinating sites for metal ions, making it a prime candidate for constructing Metal-Organic Frameworks (MOFs). rsc.orguniven.ac.za The solvothermal synthesis method is commonly used, where the organic ligand and a metal salt are heated in a solvent to promote the self-assembly of the crystalline MOF structure. univen.ac.zarsc.org By carefully selecting the metal ions and reaction conditions, the porosity, stability, and catalytic activity of the resulting MOF can be precisely controlled. For example, pyridine has been used as a ligand to induce structural reconfiguration in a cobalt-based MOF, transforming it from a 3D to an ultrathin 2D structure, which enhanced its catalytic activity for the oxygen evolution reaction. rsc.org
Functional Polymers: Aminopyridines can be incorporated into polymer chains to impart specific functionalities. researchgate.net A significant challenge in polymerizing aminopyridines is the electron-poor nature of the pyridine ring, which makes oxidative coupling difficult. researchgate.net A more viable strategy is the palladium-catalyzed self-amination of a bromo-aminopyridine monomer, which allows for the creation of regioregulated poly(aminopyridine)s. researchgate.net Another synthetic approach involves grafting pyridine-containing heterocycles onto a pre-existing polymer backbone. For instance, a Hantzsch pyridine synthesis can be performed on a polymer containing suitable functional groups to attach 2-amino-3-cyanopyridine (B104079) moieties, creating a material with enhanced thermal stability and fluorescence properties. mdpi.com
Synthetic Strategies for Pyridine-Based Materials
| Material Type | Synthetic Strategy | Key Components | Resulting Properties |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Solvothermal Synthesis | Pyridine-hydrazine ligand, Metal salt (e.g., Co, Hf) rsc.orgrsc.org | High porosity, catalytic activity, chemical stability. rsc.org |
| Conductive Polymers | Pd-catalyzed Self-Amination | Bromo-aminopyridine monomer | Regioregulated polymer structure. researchgate.net |
| Fluorescent Polymers | Hantzsch Reaction Grafting | Polymer backbone, aldehyde, malononitrile. mdpi.com | Enhanced fluorescence, thermal stability. mdpi.com |
| Molecularly Imprinted Polymers (MIPs) | Template-assisted Polymerization | Functional monomer, cross-linker, template molecule. nih.gov | Specific molecular recognition sites ("plastic antibodies"). nih.gov |
These synthetic strategies demonstrate the versatility of this compound as a precursor for a new generation of smart materials with applications ranging from catalysis and gas storage to sensors and drug delivery. nih.gov
Synergy with Machine Learning in Reaction Prediction and Design
Applications of Machine Learning in the Synthesis of Pyridine Derivatives:
| AI Application | Description | Impact on Synthesis of this compound |
| Retrosynthesis Planning | AI algorithms deconstruct a target molecule to identify potential synthetic pathways. pharmafeatures.com | Faster identification of efficient and cost-effective routes. |
| Reaction Outcome Prediction | ML models predict the yield and potential side products of a given reaction. | Optimization of reaction conditions to maximize yield and purity. |
| Novel Route Discovery | AI explores vast chemical reaction space to propose new, previously unknown synthetic methods. cas.org | Discovery of unconventional and more sustainable synthetic strategies. |
| Integration with Automation | AI designs are directly executed by automated flow chemistry systems. pharmafeatures.com | Accelerated development and on-demand production of derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
